

Chloramben CAS number 133-90-4 technical data sheet

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An In-depth Technical Guide to **Chloramben** (CAS Number 133-90-4)

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, analytical methods, and mechanism of action of the herbicide **Chloramben**. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Data

Chloramben is a selective, pre-emergence benzoic acid herbicide used to control annual grasses and broadleaf weeds.[1][2] Although it is no longer produced or sold in the U.S., its properties and mechanism of action remain of scientific interest.[1][2]

Physical and Chemical Properties

Chloramben is a colorless and odorless crystalline solid.[1][3] Key physicochemical properties are summarized in the table below.



Property	Value	Reference	
CAS Number	133-90-4	[1]	
Molecular Formula	C7H5Cl2NO2	[3][4]	
Molecular Weight	206.03 g/mol	[1][4]	
Melting Point	200-201 °C	[1]	
Boiling Point	312 °C	[5][6]	
Water Solubility	700 mg/L at 25 °C	[1][4]	
Vapor Pressure	7×10^{-3} mm Hg at 100 °C	[3]	
Appearance	Colorless, odorless, crystalline solid	[1][3]	

Toxicological Data

Chloramben exhibits moderate acute toxicity from oral and dermal exposure in animal tests.[3] The primary health concern for humans is dermatitis resulting from skin exposure.[1]

Parameter	Value	Species	Reference
Oral LD50	3500 mg/kg	Rat	[1][7]
Oral LD50	3725 mg/kg	Mouse	[1]
Dermal LD50	>3160 mg/kg	Rat	[1]
Dermal LD50	3136 mg/kg	Rabbit	[1]
Reference Dose (RfD)	0.015 mg/kg/day	N/A	[3]
Carcinogenicity	Liver tumors in mice, but not in rats. Not classified by EPA.	Mouse, Rat	[4]

Mechanism of Action



Chloramben is classified as a synthetic auxin herbicide, meaning it mimics the effects of the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.

[8] It primarily inhibits the development of seedling roots.[1][9]

A Non-Canonical Auxin Signaling Pathway

The canonical auxin signaling pathway involves the binding of auxin to the TIR1/AFB family of F-box proteins, which are part of the SCFTIR1/AFB ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the activation of auxin-responsive genes.[3]

However, in-vitro binding assays have demonstrated that **Chloramben** exhibits little to no binding to the primary auxin receptors TIR1 and AFB5.[1][8] This suggests that **Chloramben** triggers auxin-like responses through a non-canonical or alternative signaling cascade.[1][8]



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Diagram of **Chloramben**'s proposed non-canonical auxin signaling pathway.

Metabolic Fate in Plants

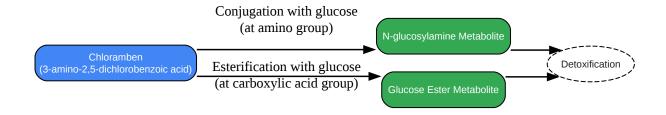
The primary metabolic pathway for **Chloramben** in plants is conjugation, which serves as a detoxification mechanism.[1] The two main identified metabolites are:

• N-(3-carboxy-2,5-dichlorophenyl)glucosylamine (N-glucosylamine): Formed through the conjugation of the amino group of **Chloramben** with glucose.[1]



 Glucose ester of Chloramben: Formed by the esterification of the carboxylic acid group of Chloramben with glucose.[1]

The rate and extent of this metabolic detoxification are critical determinants of a plant's susceptibility.[1]



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Metabolic pathway of **Chloramben** in plants.

Experimental Protocols Analytical Methods

This method uses reversed-phase HPLC with UV detection.

- Instrumentation:
 - HPLC system with pump, autosampler, column oven, and DAD or UV-Vis detector.
 - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).[5]
- Reagents:
 - Chloramben analytical standard (purity ≥98%).[5]
 - Acetonitrile (HPLC grade).[5]
 - Water (HPLC grade).[5]
 - Formic acid (analytical grade).[5]







• Chromatographic Conditions:

Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v).[5]

Flow Rate: 1.0 mL/min.[5]

Injection Volume: 10 μL.[5]

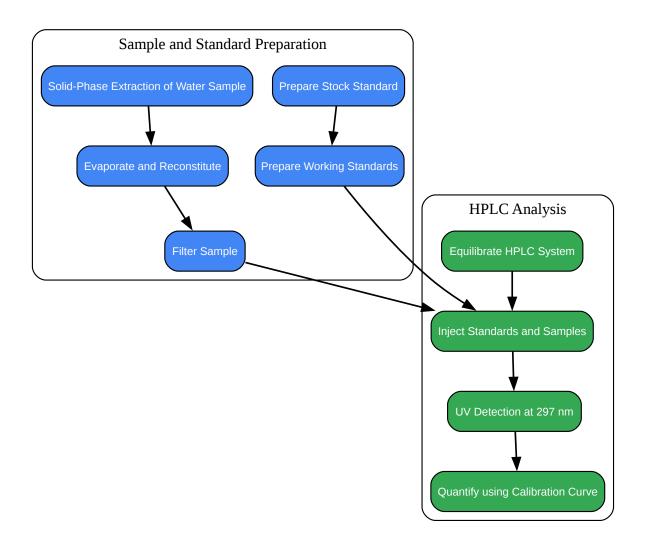
Column Temperature: 30 °C.[5]

Detection: UV at 297 nm.[5]

Procedure:

- Standard Preparation: Prepare a 1000 µg/mL stock solution of **Chloramben** in methanol.
 Serially dilute with the mobile phase to create working standards from 0.1 to 10 µg/mL.[5]
- Sample Preparation (Solid-Phase Extraction for Water Samples):
 - Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of HPLC grade water.[5]
 - Load 100 mL of the water sample onto the cartridge.[5]
 - Wash the cartridge with 5 mL of HPLC grade water.[5]
 - Elute **Chloramben** with 5 mL of methanol.[5]
 - Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
 - Filter the sample through a 0.22 μm syringe filter before injection.
- Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject standards and samples.[5]
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in samples from this curve.[5]





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Experimental workflow for HPLC analysis of **Chloramben**.

This method is based on EPA Method 515.4 and involves derivatization to a methyl ester.[4][6]

- Instrumentation:
 - Gas chromatograph with an electron capture detector (ECD).[6]
 - Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 μm film thickness).[6]



- Reagents:
 - Diethyl ether.[6]
 - Methyl tert-butyl ether (MTBE).[6]
 - Diazomethane (for derivatization EXTREMELY HAZARDOUS).[6]
 - Anhydrous sodium sulfate.[6]
- Procedure:
 - Extraction:
 - Adjust a 1-liter water sample to pH < 2 with concentrated sulfuric acid.[6]
 - Extract the sample three times with 60 mL of diethyl ether.[6]
 - Drying and Concentration:
 - Pass the combined ether extracts through anhydrous sodium sulfate.
 - Concentrate the extract to approximately 1 mL.[6]
 - Derivatization:
 - Add diazomethane until a yellow color persists to convert **Chloramben** to its methyl ester.[6]
 - Solvent Exchange: Exchange the solvent to MTBE and adjust the final volume.
 - GC-ECD Analysis:
 - Injector Temperature: 250°C.[6]
 - Oven Program: Initial temperature of 60°C (hold 1 min), ramp to 280°C at 10°C/min (hold 5 min).[6]
 - Carrier Gas: Helium at 1 mL/min.[6]



Detector Temperature: 300°C.[6]

In Vitro Auxin Receptor Binding Assay (Adapted Protocol)

This is a generalized competitive binding assay protocol that can be adapted to test the binding of **Chloramben** to auxin receptors like TIR1.

- Materials:
 - Purified recombinant auxin receptor protein (e.g., His-tagged TIR1).
 - Labeled auxin (e.g., ³H-IAA or a fluorescently tagged auxin).
 - Chloramben.
 - Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20).
 - 96-well microplates.
 - Appropriate plate reader (scintillation counter or fluorescence polarization reader).

Procedure:

- Prepare Solutions: Create a stock solution of **Chloramben** in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the binding buffer.
- Assay Setup: In a 96-well plate, add the purified receptor protein, the labeled auxin at a
 fixed concentration, and varying concentrations of **Chloramben** (the competitor). Include
 controls for total binding (no competitor) and non-specific binding (excess of unlabeled
 natural auxin).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes)
 to allow the binding to reach equilibrium.
- Detection: Measure the signal from the labeled auxin using the appropriate plate reader.



- Data Analysis:
 - Subtract the non-specific binding from all other readings.
 - Plot the percentage of specific binding of the labeled auxin as a function of the logarithm of the Chloramben concentration.
 - Determine the IC₅₀ value (the concentration of **Chloramben** that inhibits 50% of the specific binding of the labeled auxin).

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References

- 1. benchchem.com [benchchem.com]
- 2. EXTOXNET PIP CHLORAMBEN [extoxnet.orst.edu]
- 3. benchchem.com [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. nemi.gov [nemi.gov]
- 9. Chloramben | C7H5Cl2NO2 | CID 8630 PubChem [pubchem.ncbi.nlm.nih.gov]
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